N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Description
N-[(2-Chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide is a sulfinamide derivative featuring a pyridine backbone substituted with chlorine and methyl groups. The compound’s structure comprises a Schiff base linkage (imine group) between the pyridine ring and the sulfinamide moiety, which is further substituted with a tert-butyl group (2-methylpropane).
Properties
IUPAC Name |
(NE)-N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDFDJUDEVKSSO-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C=NS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)Cl)/C=N/S(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 2-chloro-6-methylpyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions due to the presence of functional groups such as the sulfinamide and pyridine moieties . Some common types of reactions include:
Oxidation: The compound can be oxidized to form sulfonamides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Major products formed from these reactions include sulfonamides, amines, and substituted pyridine derivatives .
Scientific Research Applications
N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways . The sulfinamide group can act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds in asymmetric synthesis . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in the development of new drugs and materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfinamide and pyridine derivatives. Below is a comparative analysis based on structural analogs and their properties:
Substituent Effects on Pyridine Rings
- Example Compound: N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide () Key Differences:
- The pyridine ring in this analog is substituted with amino, cyano, and methylsulfanyl groups, compared to the chloro and methyl groups in the target compound.
- The presence of a cyano group enhances electrophilicity, while the methylsulfanyl group contributes to hydrophobic interactions. In contrast, the chloro and methyl substituents in the target compound likely increase steric hindrance and modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) . Crystallographic Insights: The analog in exhibits hydrogen-bonding networks involving amino and carbonyl groups, which stabilize its crystal lattice.
Sulfinamide Derivatives
- General Trends :
- Sulfinamides with tert-butyl groups (e.g., 2-methylpropane-2-sulfinamide) are widely used as chiral auxiliaries in asymmetric synthesis. The bulky tert-butyl group enhances stereoselectivity by restricting conformational flexibility. This property is shared with the target compound, though its imine linkage may introduce additional reactivity (e.g., hydrolysis susceptibility) compared to simpler sulfinamides .
- In contrast, sulfonamide derivatives (e.g., ’s N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide) exhibit greater metabolic stability but reduced chiral utility due to the absence of a stereogenic sulfur center .
Biological Activity
N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide, also known as BNTH-HXC93920, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₀H₁₃ClN₂OS
- Molecular Weight : 244.74 g/mol
- CAS Number : 2769929-14-6
The compound features a sulfinamide functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Sulfonamides, including derivatives like this compound, exhibit significant antibacterial activity. Research indicates that sulfonamides act by inhibiting bacterial growth through the blockade of folic acid synthesis pathways. This mechanism is crucial in treating infections caused by various bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features to BNTH-HXC93920 may possess anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific activity of BNTH-HXC93920 against different cancer cell lines remains to be fully elucidated but is a promising area for future research.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study demonstrated that sulfonamide derivatives showed pronounced antimicrobial activity against Nocardia, Staphylococcus aureus, and Escherichia coli . The effectiveness often increased with the introduction of electron-withdrawing groups, suggesting that structural modifications can enhance biological activity.
- Antitumor Studies :
- Mechanistic Insights :
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
